molecular formula C16H21N3O B2494974 2-(Azepan-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole CAS No. 883280-01-1

2-(Azepan-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole

Cat. No.: B2494974
CAS No.: 883280-01-1
M. Wt: 271.364
InChI Key: YAUOQRMEOFPYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ATPO and is a member of the oxadiazole family. ATPO has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Therapeutic Potential in Drug Development

The therapeutic applications of compounds containing the 1,3,4-oxadiazole ring, such as 2-(Azepan-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole, have been widely recognized in medicinal chemistry. Oxadiazole derivatives have shown a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor,anti-viral, and antioxidant activities. These compounds serve as key synthons in developing new drugs, with some oxadiazole derivatives already present in commercially available medications that exhibit strong antibacterial and antiviral properties, and are used in anti-arrhythmic therapy. The versatility of the 1,3,4-oxadiazole nucleus in drug design underscores its importance in synthesizing compounds with varied pharmacological activities, thereby contributing significantly to therapeutic advancements (Siwach & Verma, 2020).

Antimicrobial and Antifungal Applications

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. For instance, novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles were synthesized and demonstrated effective in vitro growth inhibition of microorganisms responsible for microbial infections. These compounds showed promising antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Aspergillus flavus, highlighting the potential of 1,3,4-oxadiazole derivatives as antimicrobial and antifungal agents (Sindhu et al., 2013).

Corrosion Inhibition

The chemical properties of 1,3,4-oxadiazole derivatives also extend to applications in corrosion inhibition. Research has shown that certain 1,3,4-oxadiazole compounds can effectively inhibit corrosion of mild steel in acidic environments. These findings are significant for industrial applications, where corrosion resistance is critical to maintaining the integrity and longevity of metal structures and components (Ammal, Prajila, & Joseph, 2018).

Material Science and Organic Electronics

In material science, particularly in the development of organic light-emitting diodes (OLEDs), derivatives of 1,3,4-oxadiazole, such as 2,5-diphenyl-1,3,4-oxadiazole, have been utilized for their electron transport properties. These compounds are instrumental in enhancing the performance and efficiency of OLEDs, demonstrating the versatility of 1,3,4-oxadiazole derivatives in electronic applications as well (Kwon et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions, and to dispose of them in accordance with local regulations .

Future Directions

The future research directions for this compound could include further studies on its synthesis and characterization, investigations into its reactivity and chemical behavior, and studies on its potential biological activity .

Properties

IUPAC Name

2-(azepan-1-ylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-13-6-8-14(9-7-13)16-18-17-15(20-16)12-19-10-4-2-3-5-11-19/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUOQRMEOFPYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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